molecular formula C2H6Zn B13397638 zinc;carbanide

zinc;carbanide

Cat. No.: B13397638
M. Wt: 95.4 g/mol
InChI Key: JRPGMCRJPQJYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc carbanide, formally identified by the IUPAC name zinc; carbanide; quinolin-8-ol, is a coordination complex where a zinc ion (Zn²⁺) is chelated by two quinolin-8-ol ligands . Its molecular formula is C₁₈H₁₂N₂O₂Zn, and the structure features a tetrahedral coordination geometry around the zinc center, stabilized by nitrogen and oxygen donor atoms from the ligands. This compound is notable for its luminescent properties and stability, making it relevant in materials science, particularly in organic light-emitting diodes (OLEDs) and antimicrobial applications .

Properties

Molecular Formula

C2H6Zn

Molecular Weight

95.4 g/mol

IUPAC Name

zinc;carbanide

InChI

InChI=1S/2CH3.Zn/h2*1H3;/q2*-1;+2

InChI Key

JRPGMCRJPQJYPE-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc carbanide can be synthesized through several methods. One common method involves the reaction of zinc chloride with a suitable carbon source under controlled conditions. Another method includes the reaction of zinc metal with organic halides in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, zinc carbanide is produced using large-scale reactors where zinc metal is reacted with carbon-containing compounds. The process is optimized to ensure high yield and purity of the product. The reaction is carried out under controlled temperatures and pressures to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Zinc carbanide undergoes various types of chemical reactions, including:

    Oxidation: Zinc carbanide can be oxidized to form zinc oxide and carbon dioxide.

    Reduction: It can be reduced to form elemental zinc and hydrocarbons.

    Substitution: Zinc carbanide can participate in substitution reactions where the carbon atom is replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of zinc carbanide include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of zinc carbanide include zinc oxide, elemental zinc, hydrocarbons, and various substituted organic compounds. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

Zinc carbanide has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to form various carbon-containing compounds.

    Biology: Zinc carbanide derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development and as a therapeutic agent.

    Industry: Zinc carbanide is used in the production of advanced materials, including catalysts and electronic components.

Mechanism of Action

The mechanism by which zinc carbanide exerts its effects involves the interaction of zinc and carbon atoms with various molecular targets. In biological systems, zinc carbanide can interact with enzymes and proteins, affecting their activity and function. The pathways involved include the modulation of oxidative stress and the inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Similar Zinc Compounds

Zinc carbanide belongs to a broader class of zinc coordination complexes. Below is a detailed comparison with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of Zinc Carbanide and Related Compounds

Compound Chemical Formula Structure & Coordination Key Applications Notable Properties
Zinc Carbanide C₁₈H₁₂N₂O₂Zn Zn²⁺ with two quinolin-8-ol ligands (N,O-donors) OLEDs, antimicrobial agents Luminescence, thermal stability, low toxicity
Zinc Diethyldithiocarbamate C₁₀H₂₀N₂S₄Zn Zn²⁺ with dithiocarbamate ligands (S-donors) Rubber vulcanization, pesticides High thermal stability, insoluble in water
Zinc Cyanide Zn(CN)₂ Linear polymeric structure with CN⁻ ligands Electroplating, organic synthesis High toxicity, decomposes in acidic media
Zinc Oxide Nanoparticles ZnO Hexagonal wurtzite crystal lattice Sunscreens, catalysts, electronics UV absorption, semiconductor behavior
Zinc Quinaldinate Complexes Varies (e.g., Zn(C₁₀H₇NO₂)₂) Zn²⁺ with quinoline-derived ligands Catalysis, enzyme mimics Structural diversity, redox activity

Key Structural and Functional Differences

Ligand Type: Zinc carbanide utilizes quinolin-8-ol ligands, which provide strong N,O-chelation, enhancing luminescent properties . In contrast, zinc diethyldithiocarbamate employs sulfur-rich dithiocarbamate ligands, favoring applications in industrial processes like rubber vulcanization .

Toxicity and Stability: Zinc cyanide exhibits high toxicity due to cyanide release, limiting its use to controlled environments like electroplating . Zinc carbanide and zinc oxide nanoparticles are comparatively less toxic, enabling biomedical and cosmetic applications .

Catalytic vs. Luminescent Roles :

  • Zinc quinaldinate complexes mimic enzyme active sites (e.g., carbonic anhydrase) and are explored for catalysis .
  • Zinc carbanide’s luminescence arises from its rigid aromatic ligands, making it suitable for optoelectronic devices .

Zinc Carbanide in Materials Science

  • Luminescence: Studies suggest that the quinolin-8-ol ligands in zinc carbanide facilitate efficient electron transitions, resulting in bright emission under UV light. This property is leveraged in OLEDs for display technologies .
  • Antimicrobial Activity : The compound’s planar aromatic structure disrupts microbial cell membranes, showing efficacy against Gram-positive bacteria .

Emerging Trends

  • Hybrid Materials : Recent work combines zinc carbanide with carbon matrices (e.g., graphene) to enhance electrical conductivity for sensor applications .
  • Environmental Impact : Zinc cyanide’s toxicity has spurred research into alternatives like zinc carbanide for electroplating, though cost remains a barrier .

Biological Activity

Zinc carbonate (ZnCO₃) is a compound with significant biological activity, particularly in antimicrobial applications, agriculture, and pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Antimicrobial Properties

Zinc carbonate exhibits notable antibacterial and antifungal activities, primarily attributed to its ability to release Zn²⁺ ions, which can disrupt microbial cell membranes and generate reactive oxygen species (ROS) that lead to cell death.

  • Cell Membrane Disruption : Zn²⁺ ions can penetrate bacterial membranes, causing structural damage.
  • Generation of Reactive Oxygen Species : The interaction of zinc compounds with microbial cells leads to the production of ROS like hydroxyl radicals and hydrogen peroxide, further damaging cellular components .
  • Nucleic Acid Disruption : In fungi, exposure to zinc carbonate can result in the overproduction of nucleic acids as a stress response, ultimately leading to cell death .

1.2 Case Studies

A study conducted on various nanoparticles of zinc carbonate demonstrated their efficacy against several bacterial strains:

  • Tested Bacteria : Staphylococcus aureus, Escherichia coli, Salmonella typhii, Pseudomonas aeruginosa.
  • Results : The zone of inhibition was significantly larger for ZnO nanoparticles synthesized with a capping agent compared to those without. The antibacterial activity was most pronounced against Staphylococcus aureus .
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli10
Salmonella typhii8
Pseudomonas aeruginosa7

2. Agricultural Applications

Zinc carbonate is widely used in agriculture as a micronutrient fertilizer. It plays a crucial role in enhancing soil health and improving crop yields.

2.1 Mechanisms

  • Nutritional Supplement : Zinc is essential for various physiological functions in plants, including enzyme activity and photosynthesis.
  • Disease Resistance : Crops treated with zinc carbonate fertilizers have shown improved resistance to diseases .

2.2 Case Studies

Farmers using zinc carbonate-based fertilizers have reported:

  • Increased crop yields by up to 25%.
  • Enhanced nutritional value in crops such as wheat and rice.

3. Pharmaceutical Applications

Zinc carbonate is utilized in the pharmaceutical industry for its anti-inflammatory and antiseptic properties.

3.1 Mechanisms

  • Astringent Properties : Used in lotions and ointments for skin conditions like eczema and psoriasis.
  • Wound Healing : Its application promotes healing by reducing inflammation and irritation .

3.2 Case Studies

Clinical applications include:

  • Use in calamine lotion for treating minor skin irritations.
  • Inclusion in topical formulations for its soothing effects on inflamed skin.

4. Comparative Analysis of Zinc Compounds

The table below summarizes the biological activities and applications of various zinc compounds:

CompoundAntimicrobial ActivityAgricultural UsePharmaceutical Use
Zinc CarbonateHighYesYes
Zinc OxideVery HighLimitedYes
Zinc SulfateModerateYesYes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.